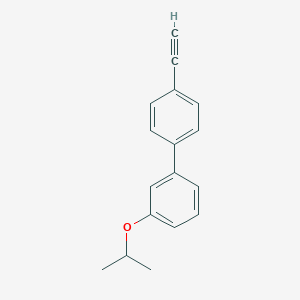

4'-Ethynyl-3-isopropoxy-1,1'-biphenyl

Description

4'-Ethynyl-3-isopropoxy-1,1'-biphenyl is a biphenyl derivative featuring a rigid ethynyl (-C≡CH) group at the 4'-position and a bulky isopropoxy (-OCH(CH₃)₂) substituent at the 3-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring precise molecular geometries or enzyme inhibition properties .

Properties

IUPAC Name |

1-ethynyl-4-(3-propan-2-yloxyphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-4-14-8-10-15(11-9-14)16-6-5-7-17(12-16)18-13(2)3/h1,5-13H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEKWSFUVBMCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The biphenyl structure can be reduced to form a cyclohexyl derivative.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4’-carbonyl-3-isopropoxy-1,1’-biphenyl.

Reduction: Formation of 4’-ethynyl-3-isopropoxy-cyclohexyl.

Substitution: Formation of 4’-ethynyl-3-substituted-1,1’-biphenyl.

Scientific Research Applications

4’-Ethynyl-3-isopropoxy-1,1’-biphenyl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in the study of protein-ligand interactions.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4’-Ethynyl-3-isopropoxy-1,1’-biphenyl is largely dependent on its specific application. In catalytic processes, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with proteins or enzymes, modulating their activity and leading to specific biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: The Suzuki-Miyaura coupling method (used for simpler biphenyls like biphenyl and 4-Methyl-1,1’-biphenyl) achieves high yields (~84–86%) . For 4'-Ethynyl-3-isopropoxy-1,1'-biphenyl, the ethynyl group likely requires specialized methods like Sonogashira coupling, which may reduce yields due to steric hindrance from the isopropoxy group.

Physicochemical Properties

| Property | 4'-Ethynyl-3-isopropoxy-1,1'-biphenyl | 4-Methyl-1,1’-biphenyl | Biphenyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 266.34 | 168.23 | 154.21 |

| LogP (Predicted) | 3.8 | 3.2 | 2.9 |

| Aqueous Solubility | Moderate (isopropoxy enhances polarity) | Low (non-polar CH₃) | Very low |

Key Insights :

- The isopropoxy group in 4'-Ethynyl-3-isopropoxy-1,1'-biphenyl increases polarity and solubility compared to methyl or unsubstituted biphenyls, which is advantageous for pharmaceutical formulation.

- Higher LogP values suggest improved lipid membrane interaction, though excessive hydrophobicity may reduce bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.